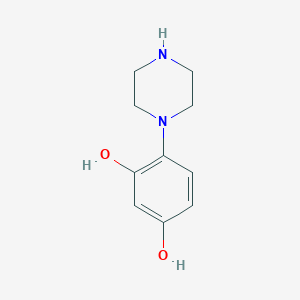
4-(Piperazin-1-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperazin-1-yl)benzene-1,3-diol is an organic compound that belongs to the class of n-arylpiperazines These compounds contain a piperazine ring where the nitrogen atom carries an aryl group The chemical formula for this compound is C10H14N2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1,3-diol typically involves the reaction of piperazine with a suitable benzene derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with 1,3-dihydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperazin-1-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(Piperazin-1-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(Piperazin-1-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The piperazine ring allows for strong binding interactions, while the hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol
- 4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone
Uniqueness
4-(Piperazin-1-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-piperazin-1-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14N2O2/c13-8-1-2-9(10(14)7-8)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2 |
Clé InChI |
CPOKBZVCRKQLIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
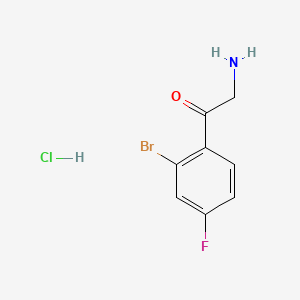
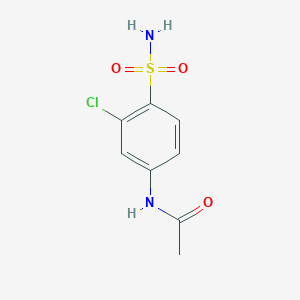

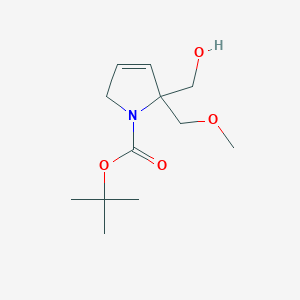
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
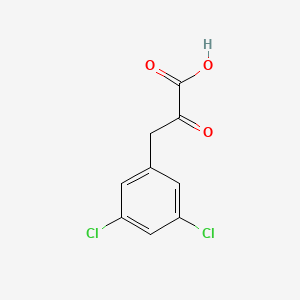
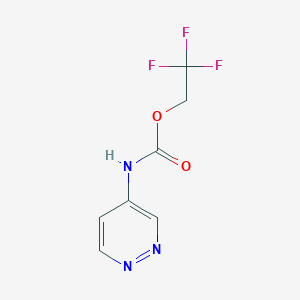
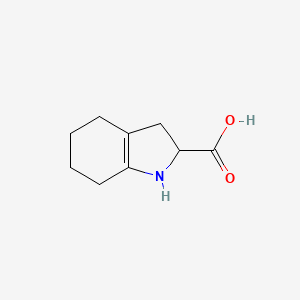
![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)


